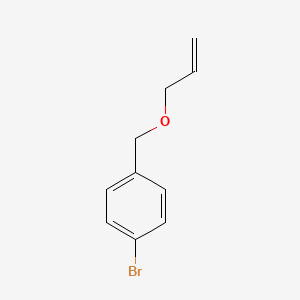![molecular formula C11H11BrFNO B7867228 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone](/img/structure/B7867228.png)
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone
Übersicht
Beschreibung
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C11H11BrFNO and its molecular weight is 272.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds : 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing many biologically active compounds, is derived from 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone (Wang et al., 2016).
Preparation of Novel Polyimides : A new diamine monomer containing heterocyclic pyridine and triphenylamine groups was synthesized using 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone. This was used to prepare a series of novel polyimides with high glass transition and thermal stability (Wang et al., 2008).
Solvent Effects and Solubility Studies : The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione, related to the queried compound, was studied in various solvents including N-methyl-2-pyrrolidinone. This study provides insights into the solvent effects on solubility relevant to pharmaceutical and chemical industries (Li et al., 2019).
Synthesis and Characterization of Research Chemicals : Research chemicals based on similar templates have been investigated for various potential clinical applications. The synthesis and analytical characterization of these compounds, including their effects on NMDA receptor antagonists, highlight the relevance in neuropharmacology (Dybek et al., 2019).
Antibacterial and Anticancer Properties : Synthesis of new azafluorenones with cytotoxic and carbonic anhydrase inhibitory properties was carried out. These compounds, which are structurally related to 1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone, demonstrated promising results in designing novel anticancer agents (Tuğrak et al., 2018).
Polymerization Studies : 1-Methyl-2-pyrrolidinone was used as an electron-pair donor in polymerization, resulting in the preparation of polymers with specific properties. This study provides insights into the role of pyrrolidinone derivatives in polymer chemistry (Pratap & Heller, 1992).
Synthesis of NK1 Receptor Antagonist : Pyrrolidine derived (S)-lactamide auxiliaries were used to synthesize key intermediates of an NK1 receptor antagonist. The process underscores the significance of pyrrolidinone derivatives in medicinal chemistry (Devine et al., 2002).
Antimycobacterial Activity : Spiro-piperidin-4-ones were synthesized through a 1,3-dipolar cycloaddition of azomethine ylides, showing activity against Mycobacterium tuberculosis. This indicates the potential application of pyrrolidinone derivatives in treating bacterial infections (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-9-4-3-8(10(13)6-9)7-14-5-1-2-11(14)15/h3-4,6H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYWAWOGOPGZRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-fluorophenyl)methyl]-2-pyrrolidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




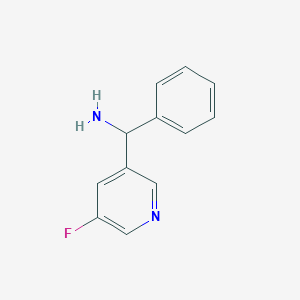
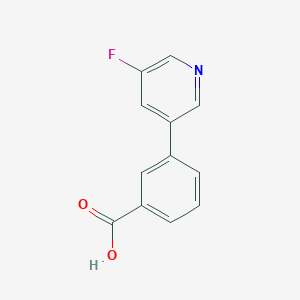
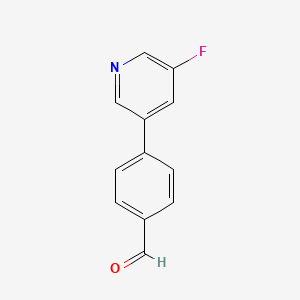
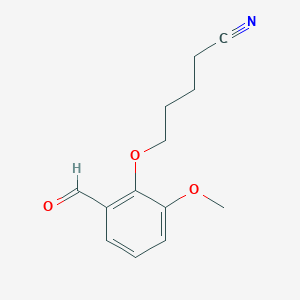
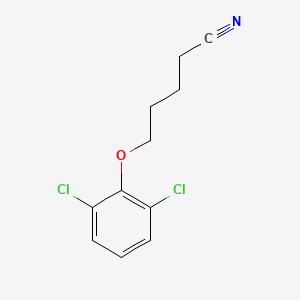
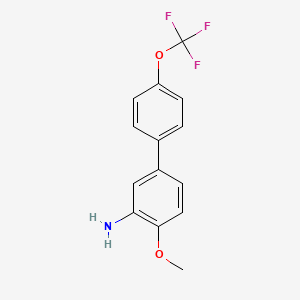

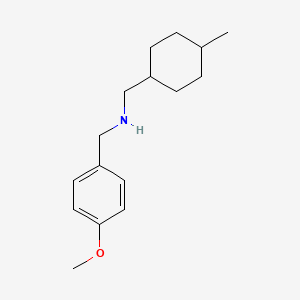
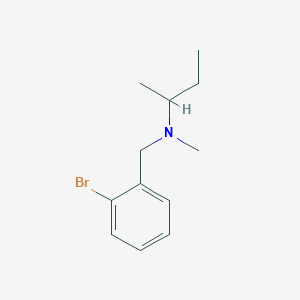
propylamine](/img/structure/B7867201.png)
![N-[(4-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867207.png)
![N-[(3-bromo-4-fluorophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B7867224.png)
